molecular formula C12H8N4O3S B2713746 N-(4-(furan-2-yl)thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034360-72-8

N-(4-(furan-2-yl)thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide

Cat. No.: B2713746
CAS No.: 2034360-72-8
M. Wt: 288.28
InChI Key: IUCWHUQQIIJFHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(furan-2-yl)thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide is a synthetic heterocyclic compound designed for research purposes. Its molecular architecture incorporates furan, thiazole, and hydroxypyrimidine rings, pharmacophores known for diverse biological activities. The furan moiety, a common feature in medicinal chemistry, can influence a molecule's ability to cross biological membranes . The core N-(thiazol-2-yl)carboxamide structure is a recognized scaffold in the development of bioactive molecules. Research on analogous compounds has identified this structural class as a potent and selective antagonist of the Zinc-Activated Channel (ZAC), a unique member of the Cys-loop receptor superfamily, where it functions as a negative allosteric modulator . Furthermore, the hydroxypyrimidine component is a key structural element in various pharmacologically active compounds, including those studied for their antioxidant potential . This combination of features makes this compound a valuable tool for researchers investigating ion channel physiology, allosteric modulation, and the structure-activity relationships of heterocyclic compounds. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O3S/c17-10-4-7(13-6-14-10)11(18)16-12-15-8(5-20-12)9-2-1-3-19-9/h1-6H,(H,13,14,17)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCWHUQQIIJFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=N2)NC(=O)C3=CC(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-2-yl)thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a furan-2-yl ketone with thiourea under acidic conditions.

    Pyrimidine Ring Formation: The pyrimidine ring is often constructed through a cyclization reaction involving a suitable precursor such as a β-keto ester and guanidine.

    Coupling Reaction: The final step involves coupling the thiazole and pyrimidine rings through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-2-yl)thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The hydroxyl group on the pyrimidine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity : Research indicates that N-(4-(furan-2-yl)thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide exhibits significant antimicrobial properties. It has been investigated for its potential to combat drug-resistant pathogens, particularly through the inhibition of key enzymes involved in cellular respiration, such as succinate dehydrogenase. This inhibition can lead to reduced ATP production in pathogenic organisms, ultimately resulting in cell death .
  • Antioxidant Properties : Similar compounds have demonstrated antioxidant capabilities, suggesting that this compound may also play a role in mitigating oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage is a contributing factor .
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes positions it as a potential therapeutic agent in various diseases. Studies have shown that compounds with similar structures can effectively inhibit enzymes involved in critical biological pathways, which could be explored further for drug development .

Example Synthesis Pathway

  • Starting Materials : The synthesis often begins with readily available furan and thiazole derivatives.
  • Reactions : Key reactions include condensation reactions and cyclization steps that form the pyrimidine core.
  • Purification : The final product is purified through crystallization or chromatography techniques to ensure high purity for biological testing.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally similar to this compound:

  • Antiviral Activity : Compounds derived from furan and thiazole structures have been screened as inhibitors against viral proteases, including those targeting SARS-CoV-2 . Such studies indicate that modifications in structure can lead to significant changes in inhibitory potency.
  • Cancer Research : Investigations into pyrimidine derivatives have shown promise in inhibiting cancer cell proliferation, migration, and invasion in vitro. This highlights the potential application of this compound in oncology .
  • Antimicrobial Studies : A study on similar thiazole-pyrimidine compounds demonstrated significant antimicrobial activity against various pathogens, reinforcing the potential use of this compound in treating infections caused by resistant strains .

Mechanism of Action

The mechanism of action of N-(4-(furan-2-yl)thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s structural uniqueness lies in its 6-hydroxypyrimidine-4-carboxamide group, distinguishing it from analogs with benzamide, sulfamoyl, or hydrazine substituents. Below is a comparative analysis of key structural analogs:

Compound Name Core Structure Key Substituents Notable Features
N-(4-(furan-2-yl)thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide Thiazole Furan-2-yl, 6-hydroxypyrimidine-4-carboxamide Hydroxyl group enhances polarity; pyrimidine enables π-π stacking .
N-[5-(4-Chlorobenzyl)-thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamide (6a) Thiazole 4-Chlorobenzyl, morpholinyl-thioxoacetamide Thioxo group may increase metal-binding capacity; morpholine improves solubility .
4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) Oxadiazole Furan-2-yl, sulfamoyl-benzamide Sulfamoyl group confers potential antifungal activity; oxadiazole enhances metabolic stability .
N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide Thiazole 4-Methoxyphenyl, tetrahydro-azepinyl hydrazine Hydrazine moiety contributes to cardioprotective effects via antioxidant mechanisms .
6-(furan-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide Oxazolopyridine Furan-2-yl, phenyl-thiazole Oxazolo-pyridine fusion may enhance rigidity and binding affinity .

Physicochemical Properties

  • Melting Points: Thiazole-based analogs (e.g., compound 6a) exhibit high melting points (238–240°C), attributed to strong intermolecular hydrogen bonding . The hydroxyl group in the target compound may further elevate its melting point compared to non-polar derivatives.
  • Solubility : Morpholine-containing analogs (e.g., 6a , 6b ) show improved aqueous solubility due to the morpholine ring’s polarity . The hydroxypyrimidine group in the target compound may similarly enhance hydrophilicity.
  • Stability : Oxadiazole derivatives (e.g., LMM11 ) demonstrate higher metabolic stability than thiazoles, but the target compound’s pyrimidine-hydroxyl group could mitigate oxidative degradation .

Biological Activity

N-(4-(furan-2-yl)thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications, supported by various research findings.

Chemical Structure and Properties

This compound features a complex structure that combines furan, thiazole, and pyrimidine moieties. Its molecular formula is C13H10N4O3SC_{13}H_{10}N_4O_3S with a molecular weight of 288.28 g/mol. The presence of these heterocyclic rings contributes significantly to its biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various pathogens, particularly in combating drug-resistant strains. The compound's derivatives have shown promising results in inhibiting root growth in certain plant species, suggesting its herbicidal potential as well.

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in cellular metabolism. Notably, it has been shown to inhibit succinate dehydrogenase (SDH), an enzyme critical for the Krebs cycle and ATP production. This inhibition can lead to reduced ATP levels and may induce cell death in pathogenic organisms.

Enzyme Inhibition Mechanism IC50 Value
Succinate DehydrogenaseCompetitive inhibition at the active siteNot specified
Other metabolic enzymesPotentially through structural mimicryNot specified

3. Antioxidant Properties

Compounds with similar structures have demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. The antioxidant potential of this compound suggests it could be beneficial in therapeutic contexts where oxidative damage is a concern.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Antimicrobial Efficacy : A derivative was tested against common pathogens such as Escherichia coli and Staphylococcus aureus, showing significant inhibitory effects compared to standard antibiotics .
  • Structure-Based Drug Design : Research on similar compounds led to the identification of derivatives with enhanced potency against viral targets, including SARS-CoV-2 main protease inhibitors . This indicates a broader application for compounds within this class.
  • Cytotoxicity Studies : Preliminary cytotoxicity assessments revealed that certain derivatives exhibited low cytotoxic effects on human cell lines, indicating a favorable safety profile for potential therapeutic use .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(4-(furan-2-yl)thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones. For example, highlights refluxing in acetonitrile (1–3 minutes) for cyclization, achieving yields of 61–68% . Optimizing reaction time, temperature, and solvent polarity (e.g., DMF for cyclization) improves yield and purity. Post-synthetic modifications, such as introducing the furan-2-yl group, require coupling agents like EDCI/HOBt under inert conditions.

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodology : Use spectroscopic and crystallographic techniques:

  • IR Spectroscopy : Detects functional groups (e.g., C=O at ~1650–1750 cm⁻¹, NH stretches at ~3200–3400 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., furan protons at δ 6.3–7.4 ppm, pyrimidine carbons at δ 150–160 ppm) .
  • X-ray Crystallography : Resolves intramolecular hydrogen bonds (e.g., N–H⋯N interactions) and dihedral angles between aromatic rings (e.g., 12–86° deviations) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodology : Prioritize assays based on structural analogs:

  • Antimicrobial : Agar diffusion against S. aureus or E. coli (MIC ≤ 50 µg/mL, as in ) .
  • Anticancer : MTT assays on leukemia (K562) or solid tumor cell lines (IC₅₀ < 10 µM, per ) .
  • Cardioprotective : Isolated heart models measuring hypoxia-induced contractile response reduction (e.g., 30–50% improvement vs. controls) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodology : Systematically vary substituents and evaluate bioactivity:

  • Thiazole Modifications : Replace furan-2-yl with phenyl or chlorophenyl groups to assess hydrophobic interactions ( shows 68% yield for chlorophenyl analogs) .
  • Pyrimidine Substitutions : Introduce methyl or methoxy groups at position 6 to enhance metabolic stability (e.g., reports improved kinase inhibition with methyl groups) .
  • Bioisosteric Replacements : Swap the hydroxypyrimidine with quinoline () to compare solubility and target binding .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology : Address variability via:

  • Dose-Response Curves : Identify threshold effects (e.g., shows anti-inflammatory activity only at ≥25 mg/kg in mice) .
  • Pharmacokinetic Profiling : Measure plasma stability and tissue distribution (e.g., reports oral bioavailability >50% in xenograft models) .
  • Target Selectivity Panels : Test against related kinases/enzymes to rule off-target effects (e.g., Src vs. Abl kinase inhibition ratios) .

Q. How to elucidate the mechanism of action against specific targets (e.g., kinases)?

  • Methodology :

  • Kinase Inhibition Assays : Use recombinant Src/Abl kinases with ATP-Glo™ luminescence (IC₅₀ < 100 nM, as in ) .
  • Molecular Docking : Align the compound’s crystal structure () with kinase ATP-binding pockets (e.g., DFG-in conformation) using AutoDock Vina .
  • Cellular Pathway Analysis : Western blotting for phosphorylated downstream targets (e.g., CrkL in CML cells) .

Q. What computational methods predict physicochemical properties relevant to drug development?

  • Methodology :

  • Solubility Prediction : Use Schrödinger’s QikProp to calculate logS (e.g., −4.2 for thiazole-pyrimidine analogs) .
  • Hydrogen Bond Analysis : MOE software identifies critical interactions (e.g., C–H⋯O bonds in crystal packing, per ) .
  • ADMET Profiling : SwissADME predicts CYP450 inhibition risk (e.g., high 3A4 affinity due to pyrimidine NH groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.